molecular formula C12H14N2OS B2671911 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide CAS No. 300712-74-7

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide

Cat. No.: B2671911
CAS No.: 300712-74-7
M. Wt: 234.32
InChI Key: ZVPVDLBBIPWUFN-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diene and a sulfur source, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.

    Attachment of the Isobutyramide Moiety: This step involves the reaction of the intermediate compound with isobutyryl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

Industrially, the compound can be used in the development of specialty chemicals, including agrochemicals, dyes, and polymers. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and isobutyramide moiety can interact with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide
  • 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide

Uniqueness

Compared to similar compounds, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide stands out due to its specific functional groups, which confer unique reactivity and potential biological activity. The presence of the isobutyramide moiety, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-7(2)11(15)14-12-9(6-13)8-4-3-5-10(8)16-12/h7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPVDLBBIPWUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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